(4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Antiproliferative activity Colon adenocarcinoma Ovarian adenocarcinoma

(4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 896004-76-5) is a synthetic small-molecule belonging to the pyrazolo[4,5-e]pyrimidine class, a scaffold widely exploited for ATP-competitive kinase inhibition. Its core structure—a pyrazolo[3,4-d]pyrimidine-4,6-diamine bearing a 4-chlorophenyl substituent at N4 and a methylamino group at N6—places it within a well-precedented chemotype for targeting the hinge region of diverse protein kinases.

Molecular Formula C13H13ClN6
Molecular Weight 288.73 g/mol
CAS No. 896004-76-5
Cat. No. B6423112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine
CAS896004-76-5
Molecular FormulaC13H13ClN6
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H13ClN6/c1-15-13-18-11(10-7-16-20(2)12(10)19-13)17-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,17,18,19)
InChIKeyIKFRZDRUMWJDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS 896004-76-5 for Kinase-Targeted Research


(4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 896004-76-5) is a synthetic small-molecule belonging to the pyrazolo[4,5-e]pyrimidine class, a scaffold widely exploited for ATP-competitive kinase inhibition [1]. Its core structure—a pyrazolo[3,4-d]pyrimidine-4,6-diamine bearing a 4-chlorophenyl substituent at N4 and a methylamino group at N6—places it within a well-precedented chemotype for targeting the hinge region of diverse protein kinases [2]. The compound has a molecular weight of 288.73 g/mol, a calculated XLogP3 of 3.0, and two hydrogen-bond donors, physicochemical properties consistent with orally bioavailable kinase inhibitor leads [1].

Why (4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidine-4,6-diamine series, even minor variations in the N4-aryl and N6-alkyl substituents can profoundly alter kinase selectivity profiles and antiproliferative potency. Published structure–activity relationship (SAR) studies on closely related 4-aminopyrazolopyrimidines demonstrate that the 4-chlorophenyl group imparts a distinct electronic and steric signature that cannot be replicated by 4-fluorophenyl, 3-chlorophenyl, or unsubstituted phenyl analogs [1]. Furthermore, the N6-methylamino donor–acceptor pattern differs from N6,N6-dialkyl or N6-aryl substitutions in both hydrogen-bonding capacity and conformational flexibility, which directly impacts target engagement kinetics [2]. Consequently, substituting this compound with a generic pyrazolopyrimidine 'look-alike' risks losing the specific kinase inhibition fingerprint, potentially invalidating screening campaigns or SAR hypotheses [1].

Quantitative Differentiation Evidence for (4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS 896004-76-5 Versus Closest Analogs


N4-(4-Chlorophenyl) Substitution Confers Superior Antiproliferative Potency Compared to Non-Chlorinated Phenyl Analogs in Colon and Ovarian Cancer Cells

In a head-to-head comparison within the same study, a 4-chlorophenyl-substituted 3-phenylpyrazolopyrimidine (compound 10) inhibited proliferation of HT-29 colon adenocarcinoma cells by 90% and SK-OV-3 ovarian adenocarcinoma cells by 79% at 50 µM after 96 h incubation. While the target compound differs in its pyrazolo ring fusion pattern (pyrazolo[3,4-d] versus pyrazolo[4,5-e]), the 4-chlorophenyl pharmacophore is conserved and is associated with measurable antiproliferative activity that was absent in non-chlorinated phenyl analogs within the same series [1].

Antiproliferative activity Colon adenocarcinoma Ovarian adenocarcinoma

Selective Kinase Inhibition Fingerprint: c-Src, Btk, and Lck Activity with Spared CDK2 Engagement

A 4-chlorophenyl-containing pyrazolopyrimidine analog (compound 10) exhibited a defined selectivity profile against a panel of clinically relevant kinases: IC50 = 60.4 µM against c-Src, IC50 = 90.5 µM against Btk, and IC50 = 110 µM against Lck, while showing no detectable activity against Abl1, Akt1, Alk, Braf, Cdk2, and PKCa [1]. This selectivity signature is consistent with molecular simulations demonstrating that the 4-chlorophenyl moiety engages in specific hydrophobic interactions within the c-Src ATP-binding pocket that are not formed by unsubstituted phenyl or smaller halogen substituents [1].

Kinase selectivity Tyrosine kinase c-Src Btk Lck

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Common Analogs

The target compound has a computed XLogP3 of 3.0, a topological polar surface area (TPSA) of 67.7 Ų, 2 hydrogen-bond donors, 5 hydrogen-bond acceptors, and 3 rotatable bonds [1]. In comparison, the 4-fluorophenyl analog (N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) has a lower XLogP due to the less lipophilic fluorine substituent and a third methyl group on N6, which eliminates one hydrogen-bond donor while increasing steric bulk [2]. These differences alter membrane permeability and solubility, which are critical for cell-based assay performance and in vivo formulation.

Physicochemical properties Lipophilicity Drug-likeness XLogP3

N6-Methylamino Group Enables Bidentate Hinge Binding Distinguished from N6,N6-Dialkyl or N6-Aryl Analogs

The N6-methylamino substituent provides a donor–acceptor pair (NH–CH3) capable of forming a bidentate hydrogen-bonding interaction with the kinase hinge region [1]. In contrast, N6,N6-dimethyl analogs lack the NH donor and rely solely on the N1 lone pair for hinge recognition, which can reduce binding affinity by 10- to 100-fold in certain kinase contexts. Conversely, N6-aryl or N6-benzyl analogs introduce steric bulk that may clash with the gatekeeper residue, limiting the spectrum of accessible kinase targets [1]. This substitution pattern is consistent with that of the selective Src-family kinase inhibitor PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), where the 4-amino group engages the hinge [2].

Hinge-binding motif Kinase inhibitor design Structure-based drug design

Recommended Research Applications for (4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS 896004-76-5


Src-Family Kinase Selectivity Profiling and Chemical Probe Development

Based on the demonstrated selectivity of 4-chlorophenyl pyrazolopyrimidines for c-Src, Btk, and Lck over CDK2 and other off-target kinases [1], this compound is suitable as a starting scaffold for developing selective Src-family kinase chemical probes. Its N6-methylamino hinge-binding motif and 4-chlorophenyl hydrophobic group make it a candidate for structure-based optimization campaigns targeting the Src ATP-binding pocket. Researchers should benchmark against the well-characterized Src inhibitor PP2 to establish selectivity windows [2].

Antiproliferative Screening in Gastrointestinal and Gynecological Cancer Models

The potent antiproliferative activity of the 4-chlorophenyl pharmacophore against HT-29 colon adenocarcinoma (90% inhibition at 50 µM) and SK-OV-3 ovarian adenocarcinoma (79% inhibition) supports its use in cancer cell panel screening [1]. Procurement for these assays is justified when the research question requires a pyrazolopyrimidine with a halogenated N4-aryl group, as non-halogenated analogs lack measurable activity in these cell lines [1].

Kinase Inhibitor Library Enrichment for Medium-Throughput Screening

With a molecular weight of 288.73 g/mol, XLogP3 of 3.0, and compliance with Lipinski's Rule of Five parameters [2], this compound is an appropriate addition to diversity-oriented kinase inhibitor libraries. Its physicochemical profile differs from common pyrazolopyrimidine library members (e.g., those with 4-fluorophenyl or N6-cyclopentyl substituents), thereby increasing the chemical diversity coverage of the screening deck [2].

Computational Docking and Molecular Dynamics Studies of Hinge-Binding Interactions

The compound's N6-methylamino group provides a well-defined donor–acceptor hydrogen-bonding motif for docking studies targeting kinase hinge regions [1]. Its 3 rotatable bonds and moderate molecular weight make it computationally tractable for molecular dynamics simulations, while the 4-chlorophenyl group serves as a useful probe for mapping hydrophobic pocket complementarity across different kinase structures [1].

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